molecular formula C11H14O4 B041633 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one CAS No. 26103-97-9

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one

Cat. No. B041633
CAS RN: 26103-97-9
M. Wt: 210.23 g/mol
InChI Key: VSDWHZGJGWMIRN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one is C11H14O4 . The exact mass is 210.0892 g/mol .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been studied for its transformation in chemical reactions catalyzed by Rh2 (OAc)4.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 355.7±22.0 °C at 760 mmHg, and a melting point of 146 °C . It has a molar refractivity of 55.8±0.3 cm3, and a molar volume of 166.1±3.0 cm3 .

Scientific Research Applications

  • Chiral Building Block : It is identified as a new chiral building block in scientific research (Dehmlow & Westerheide, 1992).

  • Transformation in Chemical Reactions : A study discusses its transformation in chemical reactions catalyzed by Rh2(OAc)4 (Manitto, Monti, Zanzola, & Speranza, 1999).

  • Biological Research Applications : Synthesized biologically active phenyls derived from this compound are useful in biological research (Mzozoyana & van Heerden, 2017).

  • Anti-inflammatory Activity : Related compounds show anti-inflammatory activity, particularly those with a butan-2-one side chain (Goudie et al., 1978).

  • Stereochemistry Determination : Research involving its derivatives led to the determination of stereochemistry in certain compounds (Krauss & Taylor, 1991).

  • Forensic and Clinical Toxicology : Its α-keto derivatives are significant in forensic and clinical toxicology for the analysis of human specimens (Zaitsu et al., 2011).

  • Antioxidant and Polymerization Inhibitor : A study found that a bisphenol derivative is a moderately efficient antioxidant and polymerization inhibitor (Lucarini et al., 2001).

  • Pharmaceutical and Biological Sample Analysis : Its derivatives are used in the spectrophotometric determination of copper in pharmaceutical and biological samples (Dalman et al., 2002).

  • Solvent Applications : Its related compounds are used to study liquid-liquid equilibria in various organic solvents (Sharma et al., 1994).

  • Parkinson's Disease Treatment : Phloroglucinol derivatives, which are structurally related, show potential in Parkinson's disease treatment (Wang et al., 2016).

  • Nucleophilic Substitution and Elimination Reactions : The rate constant for these reactions in derivatives of this compound has been estimated (Toteva & Richard, 1996).

  • Herbicidal, Antifungal, and Antibacterial Activities : Compounds from the endophytic fungus Nodulisporium sp. exhibit these activities (Dai et al., 2006).

  • Alkyl Halides Formation : Its primary alcohols are converted into corresponding chlorides (Hudson & Riga de Spinoza, 1976).

  • Hydrolysis of Aryl Chloroalkyl Ketones : Structural effects in the intramolecularly assisted hydrolysis of aryl chloroalkyl ketones have been studied (Kalyanam & Likhate, 1987).

  • Forensic Analysis of Drug Derivatives : Analytical characterization of cathinones and N-pyrrolidinyl-substituted amphetamine derivatives for forensic purposes (Liu et al., 2022).

  • Crystallographic Structure Determination : X-ray analysis to determine the crystallographic structure of related compounds (Shi & Jiang, 1999).

  • Anti-Gram-Negative Bacteria and Anti-Cancer Effects : Achyrophenols A-F show potential for these applications (Wang et al., 2021).

  • Corrosion Inhibition : Quinoxaline derivatives are used as corrosion inhibitors for mild steel (Olasunkanmi, Kabanda, & Ebenso, 2016).

  • Drug Identification in Japanese Market : N-Methyl-4-(3,4-Methylenedioxyphenyl)Butan-2-Amine is identified in the Japanese market (Matsumoto et al., 2006).

  • Metabolite Determination in Human Urine : Determination of the metabolites of designer drugs bk-MBDB and bk-MDEA in human urine (Zaitsu et al., 2009).

properties

IUPAC Name

3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6(2)3-8(13)11-9(14)4-7(12)5-10(11)15/h4-6,12,14-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDWHZGJGWMIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331570
Record name phlorisovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one

CAS RN

26103-97-9
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26103-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name phlorisovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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